1-(4-Morpholinyl)-3-((3S)-1-(5-(3-hydroxy-3-methyl-1-butynyl)-2-thienyl)methyl-3-piperidinyl)-1-propanone
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Overview
Description
NUCC-474 is a potent activin antagonist.
Scientific Research Applications
Enamine Derivatives Synthesis and Biological Activity
New enamine derivatives, including compounds similar to the specified chemical, have been synthesized from natural products like lapachol. These derivatives are evaluated for biological activities against various organisms and in cytotoxicity assays, indicating potential biomedical applications (Oliveira et al., 2002).
Synthesis of Morpholine Derivatives
Studies on the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) reveal potential for topical drug delivery. These findings highlight the chemical's relevance in drug development and delivery systems (Rautio et al., 2000).
Crystal Structures and Spectroscopic Properties
Research on morpholino methylthio phenyl ketones, closely related to the chemical , focuses on their crystal structures and spectroscopic properties. These studies aid in understanding the chemical properties and potential applications in various fields, including materials science (Aydinli et al., 2010).
Properties
Molecular Formula |
C22H32N2O3S |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(S)-3-(1-((5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophen-2-yl)methyl)piperidin-3-yl)-1-morpholinopropan-1-one |
InChI |
InChI=1S/C22H32N2O3S/c1-22(2,26)10-9-19-6-7-20(28-19)17-23-11-3-4-18(16-23)5-8-21(25)24-12-14-27-15-13-24/h6-7,18,26H,3-5,8,11-17H2,1-2H3/t18-/m0/s1 |
InChI Key |
PKJPRVVIATWBDB-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C#CC1=CC=C(S1)CN2CCC[C@H](C2)CCC(=O)N3CCOCC3)O |
SMILES |
O=C(N1CCOCC1)CC[C@H]2CN(CC3=CC=C(C#CC(C)(O)C)S3)CCC2 |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)CN2CCCC(C2)CCC(=O)N3CCOCC3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NUCC474; NUCC 474; NUCC-474 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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